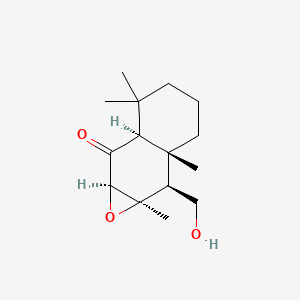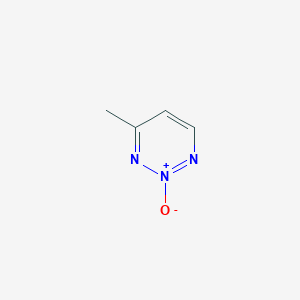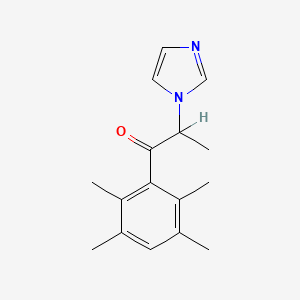
2-(1-Imidazolyl)-2',3',5',6'-tetramethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone typically involves the reaction of 2,3,5,6-tetramethylbenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated, alkylated, or arylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Imidazolyl)acetonitrile
- 2-(1-Imidazolyl)ethanol
- 2-(1-Imidazolyl)acetic acid
Uniqueness
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone is unique due to the presence of the tetramethylpropiophenone moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
73932-50-0 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)propan-1-one |
InChI |
InChI=1S/C16H20N2O/c1-10-8-11(2)13(4)15(12(10)3)16(19)14(5)18-7-6-17-9-18/h6-9,14H,1-5H3 |
InChI-Schlüssel |
YYYCBFUSYDLPBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C(=O)C(C)N2C=CN=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



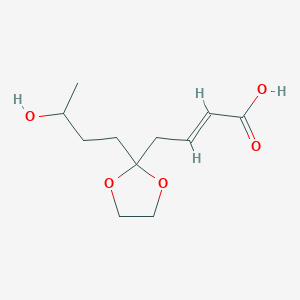
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)

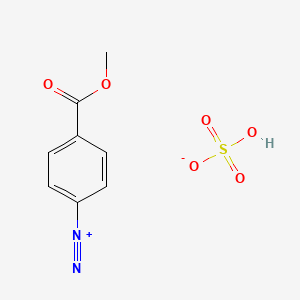


![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
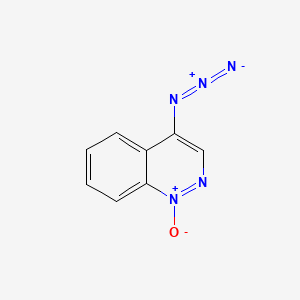
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)

